2-Chloro-1,1-difluoroethylene 2-Chloro-1,1-difluoroethylene
Brand Name: Vulcanchem
CAS No.: 359-10-4
VCID: VC1626399
InChI: InChI=1S/C2HClF2/c3-1-2(4)5/h1H
SMILES: C(=C(F)F)Cl
Molecular Formula: C2HClF2
Molecular Weight: 98.48 g/mol

2-Chloro-1,1-difluoroethylene

CAS No.: 359-10-4

Cat. No.: VC1626399

Molecular Formula: C2HClF2

Molecular Weight: 98.48 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,1-difluoroethylene - 359-10-4

Specification

CAS No. 359-10-4
Molecular Formula C2HClF2
Molecular Weight 98.48 g/mol
IUPAC Name 2-chloro-1,1-difluoroethene
Standard InChI InChI=1S/C2HClF2/c3-1-2(4)5/h1H
Standard InChI Key HTHNTJCVPNKCPZ-UHFFFAOYSA-N
SMILES C(=C(F)F)Cl
Canonical SMILES C(=C(F)F)Cl
Boiling Point -18.5 °C
Melting Point -138.5 °C

Introduction

Fundamental Characteristics and Identification

2-Chloro-1,1-difluoroethylene is an unsaturated hydrochlorofluorocarbon with the chemical formula C2HClF2, which can be written as CF2=CHCl . The compound belongs to the hydrochlorofluoroolefin (HCFO) family, a class of chemicals characterized by carbon-carbon double bonds and halogen substitutions . It has a constitutional isomer known as 1-chloro-1,2-difluoroethylene (HCFO-1122a) . This compound features a reactive carbon-carbon double bond that contributes to its chemical reactivity while the presence of chlorine and fluorine atoms provides specific physical properties desirable for various applications.

Identification Parameters and Nomenclature

The compound is identified through various systematic naming conventions and registration systems as presented in Table 1.

Table 1: Identification Parameters of 2-Chloro-1,1-difluoroethylene

ParameterInformation
IUPAC Name2-Chloro-1,1-difluoroethene
Common NamesR 1122, HCFO-1122, FC-1122, 1,1-Difluorochloroethylene
Chemical FormulaC2HClF2
CAS Registry Number359-10-4
Molecular Weight98.48 g·mol⁻¹
IUPAC Standard InChIKeyHTHNTJCVPNKCPZ-UHFFFAOYSA-N

The compound's various nomenclature forms reflect its historical development and use in different industrial contexts, particularly in the refrigeration industry where it's designated as R 1122 . The systematic naming conventions provide precise identification that differentiates it from closely related isomers and similar halogenated compounds that may exhibit different properties and applications.

Physical and Chemical Properties

2-Chloro-1,1-difluoroethylene exists as a gas at standard temperature and pressure, with distinctive physical characteristics that make it suitable for specialized applications. Its physical state transitions occur at relatively low temperatures, indicative of weak intermolecular forces typical of halogenated hydrocarbons.

Basic Physical Properties

The fundamental physical parameters that characterize this compound are outlined in Table 2.

Table 2: Physical Properties of 2-Chloro-1,1-difluoroethylene

PropertyValueReference
Melting point-138.5 °C (-217.3 °F; 134.7 K)
Boiling point-17.7 °C (0.1 °F; 255.5 K)
Density1.274 g/cm³
Flash point-75 °C
Physical state at 25°CGas

These properties reflect the compound's volatile nature and relatively weak intermolecular forces. The low boiling point of -17.7°C indicates that 2-Chloro-1,1-difluoroethylene readily transitions to the gaseous state at temperatures close to normal ambient conditions, which is a characteristic feature relevant to its applications in refrigeration systems . The significant gap between melting and boiling points is typical of halogenated hydrocarbons with asymmetric molecular structures.

Chemical Reactivity and Stability

2-Chloro-1,1-difluoroethylene exhibits chemical reactivity patterns characteristic of halogenated alkenes. The carbon-carbon double bond serves as a site for addition reactions, while the halogen atoms can participate in substitution reactions under appropriate conditions. The presence of the electronegative fluorine atoms adjacent to the double bond affects the electron distribution, influencing the reactivity profile of the molecule. This compound can undergo typical alkene reactions such as addition of hydrogen halides, halogens, and other nucleophiles.

The molecule can form several possible reaction products, including polymers, when subjected to appropriate initiators or catalytic conditions. The reactivity of the double bond makes it susceptible to radical-initiated polymerization reactions, which has implications for its use as a monomer precursor in polymer chemistry .

Molecular Structure and Spectroscopic Characteristics

The precise molecular geometry of 2-Chloro-1,1-difluoroethylene has been extensively studied through various spectroscopic techniques, providing detailed insights into its structural parameters and electronic properties.

Molecular Geometry

2-Chloro-1,1-difluoroethylene has a flat shape with all atoms residing in the same plane . This planar configuration is characteristic of compounds with carbon-carbon double bonds due to the sp² hybridization of the carbon atoms. The specific bond lengths and angles have been determined through spectroscopic studies and are presented in Table 3.

Table 3: Bond Lengths and Angles in 2-Chloro-1,1-difluoroethylene

ParameterValueReference
C=C bond length1.303 Å
C-F(H) bond length1.321 Å
C-F(Cl) bond length1.320 Å
C-Cl bond length1.731 Å
C-H bond length1.083 Å
∠CCF(H) bond angle123.4°
∠CCF(Cl) bond angle126.1°
∠CCH bond angle128.3°
∠CCCl bond angle121°

Spectroscopic Properties

The spectroscopic characteristics of 2-Chloro-1,1-difluoroethylene have been thoroughly investigated using various analytical techniques, particularly infrared and microwave spectroscopy.

Infrared Spectroscopy

The infrared spectrum of 2-Chloro-1,1-difluoroethylene exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule. The major absorption bands include:

  • Strong absorption at v₁₀ = 751.1 cm⁻¹

  • Strong absorption at v₅ = 971.5 and 970.2 cm⁻¹

  • Strong absorption at v₄ = 1200.7 cm⁻¹

  • Strong absorption at v₃ = 1341.7 cm⁻¹

  • Strong absorption at v₂ = 1747.5 cm⁻¹

  • Weaker absorption at v₇ = 578.0 and 577.4 cm⁻¹

  • Weaker absorption at v₆ = 844.9 and 842.8 cm⁻¹

  • Weaker absorption at v₁ = 3135.9 cm⁻¹

These spectral features serve as definitive fingerprints for the identification and characterization of the compound in analytical contexts. The absorption band at 1747.5 cm⁻¹ is particularly characteristic of the C=C stretching vibration, while the bands at lower wavenumbers correspond to various C-F, C-Cl, and C-H stretching and bending modes.

Microwave Spectroscopy Studies

Fourier transform microwave spectroscopy has been employed to study the rotational spectrum of 2-Chloro-1,1-difluoroethylene and its interactions with other molecules. One notable study investigated the heterodimer formed between this compound and acetylene in the frequency range of 5.1 to 20.0 GHz . The research provided valuable insights into the nature of intermolecular interactions involving 2-Chloro-1,1-difluoroethylene, revealing that despite the electrostatic favorability of hydrogen bonding to fluorine, the complex adopts what researchers termed a "side-binding configuration" . In this arrangement, acetylene forms a hydrogen bond with the chlorine atom and establishes a secondary interaction with the hydrogen atom geminal to the chlorine .

Synthesis Methods

Several synthetic routes have been developed for the production of 2-Chloro-1,1-difluoroethylene, with most methods involving elimination reactions from various halogenated precursors.

Dehydrohalogenation Routes

The predominant synthesis methods involve dehydrohalogenation reactions of appropriate precursors:

  • Dehydrochlorination of HCFC-132b (CH₂ClCClF₂), which can be heated to 600°C, preferably with carbon tetrachloride to achieve a 70% yield:
    CH₂ClCClF₂ → CHCl=CF₂ + HCl

  • Dehydrochlorination of HCFC-132a (1,1-Dichloro-2,2-difluoroethane):
    CHCl₂CHF₂ → CHCl=CF₂ + HCl (lower yield)

  • Dehydrofluorination of HCFC-133a:
    CF₃CH₂Cl → CHCl=CF₂ + HF (low yield)

These synthetic pathways highlight the versatility of elimination reactions in creating unsaturated halogenated compounds. The choice of specific route depends on factors such as available precursors, desired yield, and reaction conditions.

Applications and Industrial Relevance

2-Chloro-1,1-difluoroethylene finds applications in several industrial sectors, leveraging its unique physical and chemical properties.

Precursor in Chemical Synthesis

2-Chloro-1,1-difluoroethylene serves as an important precursor in the synthesis of other valuable compounds:

  • It is used in the production of vinylidene fluoride (VDF), a crucial monomer for manufacturing polyvinyl fluoride polymers . The catalytic pyrolysis of 2-Chloro-1,1-difluoroethane (HCFC-142) over potassium-promoted carbon catalysts has been studied as a route to synthesize VDF .

  • It may occur as a contaminant in HFC-134a production and can form through the elimination of HCl or HF from other hydrochlorofluorocarbons (HCFCs) .

Recent Research Developments

Recent scientific investigations have expanded our understanding of 2-Chloro-1,1-difluoroethylene's chemical behavior and potential applications.

Spectroscopic Studies of Molecular Interactions

Research using Fourier transform microwave spectroscopy has provided detailed insights into the intermolecular interactions of 2-Chloro-1,1-difluoroethylene. A notable study examined the heterodimer formed between this compound and acetylene, analyzing the rotational spectrum in the 5.1 to 20.0 GHz range . The research revealed that despite the electrostatic favorability of hydrogen bonding to fluorine, the heterodimer adopts a side-binding configuration due to angle strain considerations and steric requirements .

This study also included investigations of isotopologues, including the singly substituted ³⁷Cl isotopologue (observed in natural abundance) and two isotopologues singly substituted with ¹³C (obtained using an isotopically enriched HC¹³CH sample) . These isotopic studies provided additional structural information about the complex.

Catalytic Pyrolysis Research

Significant research has focused on the catalytic pyrolysis of 2-Chloro-1,1-difluoroethane (HCFC-142) to synthesize vinylidene fluoride over potassium-promoted carbon catalysts . This research is particularly relevant for addressing the challenge of utilizing HCFC-142 byproducts from the industrial manufacture of 1-chloro-1,1-difluoroethane (HCFC-142b) .

The study found that activated carbon catalysts treated with nitric acid and further supported by potassium showed promising results in this pyrolysis reaction. With a potassium loading of 1.0%, the catalyst demonstrated superior catalytic performance, achieving a conversion of 47.7% and selectivity to vinylidene fluoride of 48.4% at 600°C . This research highlights the potential for developing more efficient and environmentally friendly synthetic routes involving halogenated compounds.

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